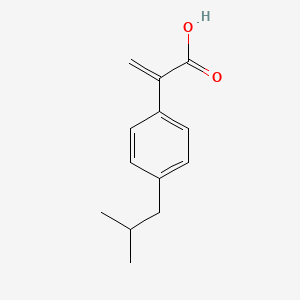
2-(4-Isobutylphenyl)acrylic acid
Cat. No. B8744454
M. Wt: 204.26 g/mol
InChI Key: BTHBTTSIBCWHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05223640
Procedure details


This desilylation (elimination) reaction may be performed, for example, by following the procedure of T. H. Chan et al. referred to above. A catalyst such as, for example, potassium fluoride is used for desilylation. α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid from Example 4 (0.02 mol) is dissolved in a suitable solvent such as, for example, acetonitrile (15-20 ml). Potassium fluoride (0.025 mol) is added to the solution, and the mixture stirred at a suitable temperature such as, for example, ambient temperature, for a suitable time, for example, about 2-10 hours. The contents are poured into water (about 20 ml), and transferred to a separatory funnel. The separated organic layers are washed with water, then dried (with MgSO4), and evaporated in vacuo to isolate the desilylated acrylic acid, which may be purified by conventional methods, if so desired.

Name
α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid
Quantity
0.02 mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[F-].[K+].[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([C:13](=[CH:17][Si](CC)(CC)CC)[C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)[CH:4]([CH3:6])[CH3:5].O>C(#N)C>[CH2:3]([C:7]1[CH:8]=[CH:9][C:10]([C:13](=[CH2:17])[C:14]([OH:16])=[O:15])=[CH:11][CH:12]=1)[CH:4]([CH3:6])[CH3:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Step Two
|
Name
|
α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)=C[Si](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
17.5 (± 2.5) mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0.025 mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at a suitable temperature such as, for example, ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This desilylation (elimination) reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for example, about 2-10 hours
|
|
Duration
|
6 (± 4) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layers are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (with MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
